5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNZDVRPFNQYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565922 | |
| Record name | 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75928-41-5 | |
| Record name | 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-methyluracil. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione.
Oxidation: Formation of 5-chloro-3-methylpyrimidine-2,4-dione N-oxide.
Reduction: Formation of 5-chloro-3-methyl-1,2-dihydropyrimidine-2,4-dione.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit inhibitory activity against various viruses. For instance, studies have identified its potential as an inhibitor scaffold for HIV, demonstrating dual inhibition against integrase and reverse transcriptase enzymes .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. A specific derivative demonstrated significant cytotoxicity against HeLa and HUH-7 tumor cells with IC₅₀ values of 4.5 μM and 7.7 μM respectively, outperforming the standard chemotherapy agent 5-fluorouracil . This indicates its potential as a lead compound for further development in cancer therapeutics.
Drug Design and Synthesis
The compound serves as a versatile building block in drug design. Its derivatives are synthesized through various methods, including click chemistry and other organic reactions. For example, the synthesis of ligands containing this pyrimidine derivative has been optimized for better binding affinity to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), showcasing its utility in creating novel therapeutic agents .
Building Block in Organic Chemistry
This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Case Studies
- Synthesis of Triazole Derivatives :
- Optimization for Drug Development :
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an antagonist by blocking the receptor and inhibiting signal transduction.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-diones, highlighting key differences in substituents and reported activities:
Halogenation Impact on Bioactivity
- Chlorine vs. Bromine : Brominated analogs (e.g., 5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione) often exhibit enhanced lipophilicity and binding affinity to enzymes compared to chlorinated derivatives, though they may also increase toxicity .
- Chlorine vs. Iodine: Iodine’s larger atomic radius (e.g., in 5-iodouracil derivatives) can improve DNA/RNA interaction, leading to notable anticancer and antimicrobial effects. However, this may reduce metabolic stability .
Positional Isomerism
Fused-Ring Derivatives
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (e.g., in and ) exhibit enhanced antimicrobial activity due to their fused thiophene ring, which improves membrane penetration. The target compound lacks this feature but may compensate with its chloro-methyl substituents .
Biological Activity
5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-3-methyluracil, is a heterocyclic organic compound characterized by its unique structural features, including a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Details
- Molecular Formula : CHClNO
- Molecular Weight : 160.56 g/mol
- InChI Key : SGLXGFAZAARYJY-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, potentially through mechanisms involving interference with nucleic acid metabolism. The compound's structural similarity to nucleic acids suggests that it may interact with enzymes critical for DNA and RNA synthesis, leading to its antimicrobial effects.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It has been observed to inhibit reverse transcriptase and ribonuclease H activities associated with HIV, demonstrating potential as an antiviral agent. The inhibition of these enzymes is crucial for the viral replication cycle .
Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies have indicated that it possesses antiproliferative effects on various cancer cell lines. For example, it has been found to inhibit HeLa cells at concentrations lower than 10 μM . The proposed mechanism of action includes DNA alkylation due to the presence of a halogen atom in its structure, which is known to enhance cytotoxicity in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | Inhibition of nucleic acid metabolism |
| Antiviral | HIV | Low nanomolar | Inhibition of reverse transcriptase and RNase H |
| Anticancer | HeLa cells | <10 | DNA alkylation and cell cycle arrest |
Detailed Findings
- Antimicrobial Studies : In one study, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The exact mechanism was attributed to its ability to mimic nucleotide structures and interfere with bacterial DNA synthesis.
- Antiviral Studies : Another study highlighted the dual inhibition of both reverse transcriptase polymerase and RNase H functions by this compound. It demonstrated effective inhibition without causing cytotoxicity at concentrations up to 100 μM .
- Anticancer Studies : The antiproliferative effects were evaluated on various cancer cell lines, showing that at concentrations lower than 10 μM, significant growth inhibition was observed. The presence of chlorine atoms was noted to enhance the anticancer efficacy compared to similar compounds lacking such substitutions .
Q & A
Basic: What are the standard synthetic routes for 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, and how is its purity validated?
Answer:
The compound is synthesized via alkylation of pyrimidine precursors using reagents like benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . Purification involves recrystallization or column chromatography. Structural validation employs 1H NMR (e.g., δ 2.3 ppm for the methyl group, δ 5.1 ppm for NH protons) and mass spectrometry (m/z 160.56 [M+H]⁺). Purity is confirmed via HPLC (C18 column, 25-min analysis cycle) .
Advanced: How can regioselectivity be controlled during alkylation of the pyrimidine ring to avoid side products?
Answer:
Regioselectivity is influenced by:
- Base choice : K₂CO₃ in DMF promotes N1-alkylation over O-alkylation due to its moderate basicity and polar aprotic solvent compatibility .
- Reaction temperature : Lower temperatures (0–25°C) minimize side reactions.
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C5) direct alkylation to the N1 position by deactivating competing sites .
Basic: What spectroscopic and chromatographic methods are critical for characterizing derivatives of this compound?
Answer:
- 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons in thieno-pyrimidine derivatives at δ 7.2–7.8 ppm) .
- LC-MS : Confirms molecular weight and detects impurities (e.g., [M+Na]⁺ adducts).
- HPLC : Quantifies purity using reverse-phase columns (C18, acetonitrile/water gradients) .
Advanced: What structural modifications enhance antimicrobial activity in derivatives of 5-Chloro-3-methylpyrimidine-2,4-dione?
Answer:
Key modifications include:
- Heterocyclic fusion : Adding thiazole or oxadiazole rings (e.g., 6-(2-methyl-1,3-thiazol-4-yl) derivatives) improves activity against Staphylococcus aureus (MIC 2–4 µg/mL vs. 8 µg/mL for Streptomycin) .
- Lipophilic substituents : Benzyl or aryl groups at N1 increase membrane permeability .
- Electron-withdrawing groups : Chlorine at C5 stabilizes the pyrimidine ring, enhancing target binding .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage at −20°C in anhydrous DMSO is recommended .
Advanced: What mechanistic insights explain contradictions in antimicrobial data across structurally similar derivatives?
Answer:
Discrepancies arise from:
- Target specificity : Derivatives with thiazole moieties inhibit bacterial dihydrofolate reductase, while oxadiazole analogs may target cell wall synthesis .
- Resistance mechanisms : Efflux pump activity in Gram-negative bacteria reduces efficacy for non-fused derivatives.
- Solubility : Poor aqueous solubility of lipophilic analogs limits bioavailability despite in vitro potency .
Basic: What are the compound’s key physicochemical properties relevant to drug design?
Answer:
- LogP : ~1.2 (moderate lipophilicity).
- Solubility : 0.8 mg/mL in water, improved with co-solvents (e.g., PEG-400).
- pKa : NH protons at C2/C4 have pKa ~8.5, enabling salt formation for formulation .
Advanced: How can computational modeling guide the optimization of pyrimidine-based inhibitors?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
